molecular formula C22H12N2O7 B6003864 4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

カタログ番号 B6003864
分子量: 416.3 g/mol
InChIキー: RSKKIIOBPZIHBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid, commonly known as NBDA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. NBDA has been studied extensively for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.

作用機序

NBDA exerts its pharmacological effects by inhibiting the activity of the enzyme protein tyrosine phosphatase 1B (4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid), which plays a key role in regulating insulin signaling and glucose homeostasis. By inhibiting 4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid, NBDA enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as muscle and liver.
Biochemical and Physiological Effects:
NBDA has been shown to have a number of biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and enhancing antioxidant defenses. It has also been shown to have beneficial effects on lipid metabolism, reducing levels of triglycerides and cholesterol in animal models of metabolic disorders.

実験室実験の利点と制限

One of the major advantages of using NBDA in laboratory experiments is its high potency and specificity for 4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid inhibition. However, the complex synthesis process and limited availability of NBDA may pose challenges for researchers interested in studying its effects in vitro or in vivo. Additionally, the potential for off-target effects and toxicity must be carefully evaluated in any experimental design involving NBDA.

将来の方向性

There are numerous future directions for research on NBDA and its potential therapeutic applications. One area of interest is the development of novel analogs of NBDA with improved pharmacological properties and reduced toxicity. Another area of interest is the exploration of the effects of NBDA on other metabolic pathways and signaling pathways beyond insulin signaling. Finally, the potential for NBDA to be used in combination with other therapeutic agents for the treatment of metabolic disorders warrants further investigation.

合成法

NBDA can be synthesized through a multi-step process involving the condensation of two different compounds, 3-nitrobenzoyl chloride and isatoic anhydride, followed by a series of chemical reactions. The synthesis of NBDA is a complex process that requires specialized equipment and expertise in organic chemistry.

科学的研究の応用

NBDA has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. NBDA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

特性

IUPAC Name

4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O7/c25-19(13-2-1-3-16(10-13)24(30)31)14-6-9-17-18(11-14)21(27)23(20(17)26)15-7-4-12(5-8-15)22(28)29/h1-11H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKKIIOBPZIHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966712
Record name 4-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5233-42-1
Record name 4-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。